molecular formula C5H6N2O2S B1267242 2-(1,3-Thiazol-2-ylamino)acetic acid CAS No. 79858-47-2

2-(1,3-Thiazol-2-ylamino)acetic acid

Cat. No.: B1267242
CAS No.: 79858-47-2
M. Wt: 158.18 g/mol
InChI Key: OVWDBMBPUMMLCA-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-ylamino)acetic acid is a synthetic thiazole derivative serving as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmacology due to its aromaticity, which arises from a system of π-electrons delocalized around the ring containing nitrogen and sulfur heteroatoms . This structure is found in a wide array of bioactive molecules and approved drugs, such as the anti-Parkinson's agent pramipexole and the ALS medication riluzole, underscoring the therapeutic significance of the thiazole core . Researchers utilize this compound primarily as a versatile synthon for the design and synthesis of novel molecules with potential biological activities. Thiazole-containing compounds are frequently investigated for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects . For instance, certain 2-amino-thiazole derivatives have been specifically patented for their use as antitumor agents, highlighting one key therapeutic area of interest . The compound's mechanism of action in research settings is typically derivative-specific. It may be designed to interact with biological targets such as enzymes or DNA; some metal complexes with thiazole-based ligands have been shown to be avid binders to DNA base pairs, which can be a crucial mechanism for anticancer or antimicrobial activity . As a chemical intermediate, this compound enables the exploration of these and other mechanisms, contributing to advancements in the development of new therapeutic agents for pathological conditions like cancer, neurological disorders, and infectious diseases . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)acetic acid
Source PubChem
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InChI

InChI=1S/C5H6N2O2S/c8-4(9)3-7-5-6-1-2-10-5/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
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InChI Key

OVWDBMBPUMMLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306986
Record name 2-(1,3-thiazol-2-ylamino)acetic acid
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Molecular Weight

158.18 g/mol
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CAS No.

79858-47-2
Record name N-2-Thiazolylglycine
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Record name 2-(1,3-thiazol-2-ylamino)acetic acid
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Synthetic Methodologies for 2 1,3 Thiazol 2 Ylamino Acetic Acid and Analogues

Foundational Synthesis Strategies for Thiazole (B1198619) Rings

The synthesis of the thiazole core, particularly the 2-aminothiazole (B372263) scaffold, is a cornerstone of heterocyclic chemistry. Among the various reported methods, the Hantzsch condensation stands out as the most fundamental and widely utilized approach.

Hantzsch Condensation Routes for 2-Aminothiazole Formation

The Hantzsch thiazole synthesis, first reported in 1887, is a powerful and versatile method for the construction of the 2-aminothiazole ring system. chemicalbook.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide or, more commonly for 2-aminothiazoles, thiourea (B124793). chemicalbook.comijsrst.com The reaction mechanism is initiated by a nucleophilic attack from the sulfur atom of the thiourea onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole derivative. researchgate.net

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the starting α-haloketone and the thiourea component. rsc.org For instance, the reaction of ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas has been effectively carried out to produce a series of analogues. rsc.org

Modern variations of this synthesis have introduced different catalysts and reaction conditions to improve efficiency and yield. Molecular iodine has been shown to be an effective catalyst for the condensation of bromoketones with thiourea, allowing the reaction to proceed rapidly under mild conditions. tandfonline.com Other catalytic systems include silica (B1680970) chloride, various ionic liquids, and ammonium (B1175870) 12-molybdophosphate. chemicalbook.com The development of solvent-free, eco-friendly procedures, where α-bromoacetophenones react with thiourea without a catalyst, has also been reported, yielding products in good yields after a simple workup. organic-chemistry.org

Specific Synthesis of 2-(1,3-Thiazol-2-ylamino)acetic acid Scaffold

Building upon the foundational Hantzsch synthesis, specific methods have been developed to either construct the this compound molecule directly or to introduce the acetic acid group onto a pre-formed thiazole ring.

Reactions Involving Thioamides/Thiourea with Halogenated Carboxylic Acids

A direct and efficient route to the (2-aminothiazol-4-yl)-acetic acid scaffold involves the reaction of thiourea with a halogenated keto-acid or its derivative. A notable example is the process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride through the reaction of thiourea with 4-chloroacetoacetyl chloride. google.com In this method, thiourea is suspended in water and the 4-chloroacetoacetyl chloride, dissolved in a chlorohydrocarbon like methylene (B1212753) chloride, is added at a controlled temperature of 5° to 10° C. google.com The reaction is then completed at a slightly higher temperature to yield the product in high purity. google.com

An alternative strategy involves a two-step process. First, a 2-aminothiazole is synthesized via a standard Hantzsch reaction. universalprint.org Subsequently, the amino group of the thiazole is alkylated using a haloacetic acid ester. For example, ethyl 2-(thiazol-2-ylamino)acetate can be synthesized by refluxing 2-aminothiazole with bromoethyl acetate (B1210297) in the presence of sodium bicarbonate in an ethanol (B145695) solvent. ekb.eg The resulting ester can then be hydrolyzed to yield the desired this compound. ekb.eg This method offers flexibility in modifying both the thiazole core and the acetic acid chain independently.

The table below summarizes representative reactions for forming the 2-aminothiazole core, a key step in the synthesis of the target compound.

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
4-BromoacetophenoneThioureaIodine, Reflux (16h)2-amino-4-(4-bromophenyl)thiazole72.91% universalprint.org
AcetophenoneThioureaIodine, Microwave (2-3 min)4-phenyl-2-aminothiazole- google.com
Phenacyl bromideThioureaMolecular Iodine (10 mol%), 50 °C (30 min)2-amino-4-phenylthiazoleQuantitative tandfonline.com
α,β-Dichloroethyl etherThioureaWater2-aminothiazole- google.com
MonochloroacetaldehydeThiourea2-Propanol, 60 °C (2h)2-aminothiazole96.3% google.com

Condensation-Cyclization Approaches for Thiazole-Acetic Acid Linkages

Condensation-cyclization reactions, particularly multi-component strategies, provide an efficient pathway for constructing complex molecules like thiazole-acetic acid derivatives in a single step. These methods combine multiple starting materials in a one-pot reaction to form the desired scaffold, often with high atom economy. researchgate.net

One approach involves the reaction of N-protected α-amino acids to form bromomethyl ketones, which are then cyclized with thiourea. ijcce.ac.ir For example, Nα-protected amino acids can be converted into diazomethylketones, which are subsequently treated with aqueous hydrobromic acid to yield bromomethyl ketones. ijcce.ac.ir These intermediates undergo cyclization with thiourea, often under ultrasonication in a solvent like acetone, to produce 2-amino-thiazole analogues of Nα-protected amino acids, effectively linking an amino acid structure to the thiazole ring. ijcce.ac.ir

Another strategy involves the one-pot, four-component condensation-cyclization reaction of hydrazine (B178648) with allyl isothiocyanate and an α-haloketone in the presence of various aldehydes to produce thiazole derivatives. researchgate.net While not directly producing an acetic acid linkage, this methodology highlights the power of condensation-cyclization in creating complex thiazole structures that could be further functionalized. Similarly, the synthesis of paeonol-2-aminothiazole derivatives involves treating paeonol (B1678282) with thiourea and iodine in refluxing ethanol to furnish the 2-aminothiazole scaffold, which is then further reacted. nih.gov These one-pot or sequential condensation approaches are instrumental in building libraries of thiazole compounds. nih.govresearchgate.net

Optimization of Synthetic Pathways

The optimization of synthetic routes to this compound and its analogues is critical for improving yield, purity, and environmental sustainability. A key area of focus in this optimization is the selection of solvent systems and reaction media.

Influence of Solvent Systems and Reaction Media

The choice of solvent can significantly impact the Hantzsch thiazole synthesis and subsequent functionalization steps. Traditional syntheses often employ polar solvents like ethanol or dimethylformamide (DMF). researchgate.net For instance, the reaction of 2-aminothiazole with bromoethyl acetate to form the corresponding ester is effectively carried out in ethanol. ekb.eg Similarly, the cyclization of α-bromoketones with thiourea can be performed in N,N-dimethylformamide. researchgate.net However, in some cases, solvents like 1,4-dioxane (B91453) have proven to be superior for specific reactions, such as the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride. nih.gov

To address environmental concerns and improve reaction efficiency, researchers have explored alternative reaction media. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. nih.gov The Hantzsch reaction of ethanone (B97240) derivatives with substituted thioureas under microwave irradiation was completed in minutes with yields of 89–95%, whereas conventional reflux in methanol (B129727) required 8 hours and resulted in lower yields. nih.gov

Solvent-free, or "green chemistry," approaches have also been successfully developed. organic-chemistry.orgresearchgate.net The reaction between α-bromoacetophenones and thiourea can proceed to completion in seconds without any solvent or catalyst, with products obtained in good yields. organic-chemistry.org Solid-acid catalysts, such as sulfuric acid adsorbed on silica gel, have been used to facilitate the synthesis of condensed thiazoles under microwave irradiation in a solventless system, highlighting a move towards more sustainable and efficient synthetic protocols. researchgate.net The table below demonstrates the optimization of a Hantzsch synthesis by screening various solvents and conditions.

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolTSiA/SiO₂Reflux3.582 mdpi.com
MethanolTSiA/SiO₂Reflux475 mdpi.com
DichloromethaneTSiA/SiO₂Reflux560 mdpi.com
AcetonitrileTSiA/SiO₂Reflux4.570 mdpi.com
No SolventTSiA/SiO₂80379 mdpi.com
Ethanol (Ultrasonic)TSiA/SiO₂Room Temp290 mdpi.com

TSiA/SiO₂: Silica supported tungstosilisic acid

Role of Catalysts and Reagents in Reaction Efficiency

The synthesis of this compound and its analogues, often achieved through variations of the Hantzsch thiazole synthesis, is highly dependent on the careful selection of catalysts and reagents to ensure optimal reaction efficiency, yield, and purity. nih.govresearchgate.net The Hantzsch reaction is a cornerstone method, typically involving the condensation of an α-halo carbonyl compound with a thiourea or thioamide derivative. nih.govresearchgate.netmdpi.com

A variety of bases are employed to facilitate these condensations, including sodium carbonate, sodium acetate, and triethylamine. nih.govresearchgate.net Research indicates that the choice of base and solvent system is critical; for instance, in the synthesis of a related N-phenyl substituted analogue, using sodium carbonate in water provided superior yields compared to reactions conducted in other solvents like ethanol, dimethylformamide (DMF), or acetic acid. nih.govresearchgate.net Triethylamine is also utilized as a basic catalyst, particularly when dioxane is used as the solvent. nih.gov

Acid catalysts also play a significant role, particularly in the formation of precursors or in multicomponent reactions. Glacial acetic acid is often used in catalytic amounts for the synthesis of thiosemicarbazide (B42300) intermediates from fluorenone and thiosemicarbazide. mdpi.com For creating hybrid molecules, strong acids like aqueous hydrochloric acid (HCl) are used to catalyze the initial formation of heterocyclic cores, such as pyrimidinones (B12756618) via the Biginelli reaction, before their linkage to a thiazole moiety. nih.gov Furthermore, organocatalysts like (+)-camphor-10-sulfonic acid ((+)-CSA) have proven effective in promoting related multicomponent Mannich reactions to produce 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols under solvent-free conditions. researchgate.net

The selection of solvents is equally crucial, with choices including water, ethanol, acetic acid, DMF, and tetrahydrofuran (B95107) (THF). nih.govresearchgate.netmdpi.com THF has been noted for its excellent ability to dissolve reagents, which can be advantageous for reaction homogeneity and efficiency. mdpi.com In some procedures, specific reagents are used to introduce functionality, such as the use of 2,3-dichloro-1,4-naphthoquinone to append a quinone fragment to the core structure. nih.govresearchgate.net

A notable advancement in catalysis for related structures is the use of glycine (B1666218) as a bifunctional catalyst, which has been shown to yield a single (Z) isomer in condensation reactions, demonstrating control over stereoselectivity. nih.govresearchgate.net

Table 1: Catalysts and Reagents in the Synthesis of this compound and Analogues
RoleCatalyst/ReagentTypical Reaction/SolventReference
BaseSodium CarbonateHantzsch synthesis in water (optimized yield) nih.gov, researchgate.net
BaseSodium AcetateHantzsch synthesis with monochloroacetic acid nih.gov, researchgate.net, mdpi.com
BaseTriethylamine (Et3N)Condensation reactions in dioxane nih.gov
Acid CatalystAqueous HClBiginelli reaction to form pyrimidinone precursors nih.gov
Acid CatalystGlacial Acetic AcidFormation of thiosemicarbazide precursors mdpi.com
Organocatalyst(+)-Camphor-10-sulfonic acid ((+)-CSA)Multicomponent Mannich reaction (solvent-free) researchgate.net
Bifunctional CatalystGlycineCondensation with aldehydes for Z-isomer selectivity nih.gov, researchgate.net
SolventTetrahydrofuran (THF)Chosen for superior reagent solubility mdpi.com

Reaction Kinetic Control and Yield Enhancement

Controlling reaction kinetics is paramount for maximizing the yield and purity of this compound derivatives. Key parameters that are manipulated include temperature, reaction time, solvent choice, and pH.

Temperature control is a fundamental aspect of managing reaction rates. Syntheses are often conducted under reflux in solvents like ethanol, water, or THF. nih.govresearchgate.netmdpi.com For less reactive substrates or different solvent systems, higher temperatures may be necessary; for example, reactions in acetic acid or DMF have been performed at 90–100 °C. nih.govresearchgate.net Conversely, specific steps, such as the reaction of a bromoacetyl pyrimidinone with thiourea, are carried out at a milder 50 °C to control selectivity. nih.gov

The duration of the reaction is tailored to the specific transformation, ranging from as short as 30 minutes to 24 hours or more. nih.govresearchgate.netmdpi.com For instance, the reaction of a carbothioamide with ethyl bromoacetophenone in THF requires only 0.5 hours of reflux to achieve a high yield of 89%. mdpi.com In contrast, the synthesis of a naphthoquinone-hybridized analogue involves heating in acetic acid for 24 hours. nih.govresearchgate.net

Yield enhancement is directly linked to the optimization of reaction conditions. As previously noted, the solvent system can dramatically impact the outcome, with an aqueous solution of sodium carbonate proving most effective for the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net The isolation of the final product often relies on precise pH control. After the reaction is complete, the mixture is frequently acidified, typically with acetic acid to a pH of around 6, which causes the desired carboxylic acid product to precipitate from the aqueous solution, facilitating its collection. nih.govresearchgate.net

Modern synthetic strategies also contribute to yield enhancement and process efficiency. The development of one-pot, multi-step procedures for synthesizing thiazol-2(3H)-imine derivatives streamlines the process by eliminating the need for intermediate isolation, extraction, and chromatography, thus saving time and resources. ekb.eg Additionally, the application of ultrasound irradiation has been shown to accelerate related reactions, leading to shorter reaction times and improved yields. researchgate.net

Table 2: Parameters for Kinetic Control and Yield Enhancement
ParameterCondition/MethodEffect/PurposeReference
TemperatureReflux to 100 °CControls reaction rate; higher temperatures for less reactive systems (e.g., in DMF) nih.gov, nih.gov, researchgate.net
SolventWater with Na2CO3Optimized solvent system for highest yield in certain syntheses nih.gov, researchgate.net
pH ControlAcidification to pH 6 with acetic acidInduces precipitation of the carboxylic acid product for isolation nih.gov, researchgate.net
Reaction Time0.5 to 24 hoursDependent on substrate reactivity and conditions nih.gov, researchgate.net, mdpi.com
Process StrategyOne-pot synthesisImproves efficiency by avoiding intermediate isolation and purification ekb.eg
Energy SourceUltrasound irradiationReduces reaction times and can improve yields researchgate.net

Derivatization and Structural Modification Strategies for this compound Analogues

The this compound scaffold is a versatile platform for structural modification. Key reactive sites for derivatization include the carboxylic acid group, the secondary amine, and the C5 position of the thiazole ring, allowing for the synthesis of a diverse library of analogues.

Introduction of Aromatic and Heterocyclic Substituents

A primary strategy for modifying the properties of the core structure is the introduction of various aromatic and heterocyclic groups. This can be achieved through several synthetic routes.

One common method involves the Knoevenagel condensation of a this compound derivative containing a ketone at the C4 position (a thiazolone) with a range of aromatic and heterocyclic aldehydes. nih.govresearchgate.net This reaction introduces a substituted methylene group at the C5 position of the thiazole ring.

Alternatively, substituents can be incorporated from the outset via the Hantzsch synthesis. By reacting a suitable thiourea precursor with different α-haloketones bearing aromatic or heterocyclic moieties, the resulting thiazole ring is formed with the desired substituent already in place at the C4 position. nih.govresearchgate.net For example, reacting N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone successfully introduces a bulky, fused quinone fragment. nih.govresearchgate.net

The amino group itself can also be a point of substitution. In many syntheses, a pre-substituted amine (e.g., an aniline (B41778) derivative) is used to construct the thiourea precursor, thereby incorporating an aromatic substituent directly onto the exocyclic nitrogen atom. nih.govresearchgate.netekb.eg

Table 3: Examples of Aromatic and Heterocyclic Substitutions
Substitution PositionMethodExample SubstituentReference
Thiazole C5-positionCondensation with aromatic aldehydesFuran-2-yl)methylene researchgate.net
Thiazole C4-positionHantzsch synthesis with substituted α-haloketonesPhenyl, Naphthoquinone nih.gov, researchgate.net
Exocyclic Amino GroupUse of substituted amine in precursor synthesisPhenyl group nih.gov, researchgate.net
Thiazole N3-position (Imine)Condensation with primary aminesBenzylamine, Aromatic amines ekb.eg

Formation of Imine and Hydrazone Derivatives

The amino and carboxylic acid functionalities of the this compound scaffold are readily converted into imine and hydrazone derivatives, respectively, to explore new chemical space.

Imines (Schiff Bases): Imines are typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net In the context of thiazole chemistry, thiazol-2(3H)-imine derivatives can be synthesized efficiently via a one-pot reaction between an α-active methylene ketone, potassium thiocyanate, and various primary amines. ekb.eg The formation of the C=N imine bond is a dynamic covalent reaction, which can be reversible under certain conditions. researchgate.net

Hydrazones: Hydrazone derivatives are created by reacting a carbonyl compound with a hydrazine or, more commonly in this context, by converting the carboxylic acid group of the parent molecule into a hydrazide, which can then be condensed with various aldehydes and ketones. Research has shown the synthesis of hydrazone derivatives from a 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid intermediate. researchgate.net An alternative approach involves building the thiazole ring onto a pre-formed hydrazone structure. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which contains a hydrazone moiety, can be cyclized with an α-halo acid or ketone to yield a 2-(hydrazinyl)-thiazole derivative. mdpi.com Hydrazones are of particular interest as they are generally more stable towards hydrolysis under simulated physiological conditions (pH 7.4) compared to their imine counterparts. thebrpi.org

Hybridization with Other Bioactive Scaffolds (e.g., Triazoles, Quinazolinones, Pyrimidinones)

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in medicinal chemistry to design new molecules with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold has been successfully hybridized with several other important bioactive heterocycles.

Pyrimidinones: Thiazole-dihydropyrimidinone hybrids have been synthesized through a multi-step process. nih.gov This typically begins with a Biginelli three-component reaction to form the dihydropyrimidinone core, which is then functionalized (e.g., via bromination) and subsequently reacted with a substituted thiourea in a Hantzsch-type cyclization to construct the thiazole ring. nih.gov This creates a hybrid molecule where the two heterocyclic systems are directly linked, with the 2-amino group of the thiazole available for further derivatization. nih.gov Fused systems, such as thiazolo[3,2-a]pyrimidinones, can also be prepared by reacting a pyrimidine-thione with chloroacetic acid and an aromatic aldehyde. researchgate.net

Triazoles: The combination of thiazole and triazole rings has been explored to generate novel hybrid compounds. nih.govnih.gov One synthetic route involves the reaction of a precursor like 4-amino-3-mercapto-1,2,4-triazole with other reagents to build the thiazole ring, resulting in a linked or fused hetero-bicydic system. nih.gov Another approach uses linker chemistry, for instance, connecting a triazole and a thiazolidine-2,4-dione (a related thiazole analogue) via an amide bond. nih.gov Fused nih.govnih.govthiazolo[3,2-b] nih.govnih.govnih.govtriazolium systems are another class of hybrids, synthesized from N-acyl-thiosemicarbazide precursors. biointerfaceresearch.com

Quinazolinones: Quinazolinone is a privileged scaffold in medicinal chemistry. nih.gov While specific examples starting directly from this compound are not detailed in the provided context, the principle of hybridizing quinazolinones with thiazoles is a well-established strategy to develop new therapeutic agents. nih.gov This approach aims to combine the biological profiles of both heterocycles into a single molecule.

Table 4: Hybridization Strategies with Bioactive Scaffolds
Hybrid ScaffoldSynthetic ApproachKey FeaturesReference
PyrimidinoneHantzsch reaction on a functionalized pyrimidinone core.Links two bioactive heterocycles; offers sites for further derivatization. nih.gov
TriazoleCyclization of triazole-thiols or use of amide linkers.Creates fused or linked hybrid systems with potential for enhanced bioactivity. nih.gov, nih.gov, biointerfaceresearch.com
QuinazolinoneGeneral strategy of molecular hybridization.Aims to combine the pharmacological activities of both thiazole and quinazolinone scaffolds. nih.gov

Synthesis of Metal Complexes with Thiazole-Derived Ligands

The synthesis of metal complexes with thiazole-derived ligands, such as this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure consists of dissolving the ligand and the metal salt, often in a specific molar ratio, in a solvent like ethanol and refluxing the mixture for several hours. The resulting metal complex, which may precipitate upon cooling, is then isolated by filtration, washed, and dried.

For instance, a common method involves adding an ethanolic solution of the respective metal salt (e.g., chlorides or nitrates of copper, cobalt, nickel, or zinc) to an ethanolic solution of the thiazole-based ligand. The reaction mixture is then refluxed for a period ranging from 4 to 8 hours. After cooling to room temperature, the solid complex that forms is collected by filtration, washed with distilled water and ethanol, and subsequently dried. This general approach is widely applicable for the synthesis of a variety of metal complexes with thiazole-containing ligands asianpubs.org.

In a study involving a structurally similar ligand, 2-amino acetic acid-6-chloro benzothiazole, metal complexes were prepared by adding an alcoholic solution of the metal salt (including nitrates of copper, nickel, and cobalt, and zinc acetate) to an alcoholic solution of the ligand in a 1:1 metal-to-ligand molar ratio, followed by refluxing for four hours rdd.edu.iq. The resulting crystalline precipitates were then washed, recrystallized, and dried rdd.edu.iq.

Ligand Design and Preparation for Complexation

The ligand, this compound, is designed to have multiple potential coordination sites. The thiazole ring contains both a nitrogen and a sulfur atom, and the acetic acid group provides a carboxylate moiety, all of which can potentially bind to a metal ion. The presence of these donor atoms allows the ligand to act as a chelating agent, forming stable complexes with metal ions.

The preparation of such ligands often involves a multi-step synthesis. For analogous compounds, the synthesis might start from a commercially available aminothiazole derivative. For example, the synthesis of 2-amino acetic acid-6-chloro benzothiazole involves reacting 2-amino-6-chlorobenzothiazole with chloroacetic acid in the presence of a base like triethylamine in a solvent such as benzene, followed by refluxing rdd.edu.iq. This general approach can be adapted for the synthesis of this compound.

Characterization of Synthesized Metal Complexes

Once synthesized, the metal complexes are thoroughly characterized to determine their composition, structure, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques (FTIR, UV-Vis, NMR) for Coordination Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is a crucial tool for determining how the ligand coordinates to the metal ion. By comparing the FTIR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of key functional groups can be identified. For thiazole-derived ligands containing a carboxylic acid group, significant changes are expected in the regions corresponding to the C=O, O-H, C=N, and C-S stretching vibrations.

In studies of similar complexes, the disappearance of the broad O-H band of the carboxylic acid group in the complex's spectrum suggests deprotonation and coordination of the carboxylate oxygen to the metal ion. A significant shift in the C=O stretching frequency also supports this coordination mode. Furthermore, shifts in the bands associated with the thiazole ring's C=N and C-S vibrations can indicate the involvement of the thiazole nitrogen and/or sulfur in coordination rdd.edu.iqresearchgate.netthescipub.com. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds acs.org.

Functional GroupFree Ligand (cm⁻¹) (Typical)Metal Complex (cm⁻¹) (Typical Shift)Implication
ν(O-H) of COOH~3400 (broad)Absent or shiftedDeprotonation and coordination of carboxylate oxygen
ν(C=O) of COOH~1710Shift to lower frequencyCoordination of carboxylate oxygen
ν(C=N) of Thiazole~1570ShiftedCoordination of thiazole nitrogen
ν(C-S) of Thiazole~690ShiftedPotential coordination of thiazole sulfur
ν(M-O) / ν(M-N)-~400-600Formation of new bonds between metal and ligand

Table 1: Representative FTIR Spectral Data for Thiazole-Carboxylic Acid Ligands and their Metal Complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the central metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and d-d electronic transitions of the metal ion. The positions and intensities of the d-d transition bands are particularly informative for proposing the geometry (e.g., octahedral, tetrahedral, or square planar) of the complex acs.orgnih.gov. For example, the electronic spectra of Co(II) and Ni(II) complexes can be used to calculate ligand field parameters, which provide further insight into the metal-ligand bonding asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is useful for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). In the ¹H NMR spectrum of the free ligand, signals for the protons of the thiazole ring, the methylene group, and the amino group would be observed. Upon complexation, shifts in the positions of these signals can indicate the coordination sites. For instance, a downfield shift of the thiazole ring protons can suggest the involvement of the thiazole nitrogen in coordination. The disappearance of the carboxylic acid proton signal in the complex is also indicative of deprotonation and coordination researchgate.net.

Molar Conductivity and Magnetic Susceptibility Measurements

Molar conductivity measurements are used to determine the electrolytic nature of the metal complexes. By dissolving the complex in a suitable solvent like DMF or DMSO and measuring its molar conductivity, it can be determined whether the complex is ionic or non-ionic. Low molar conductivity values typically suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion within the coordination sphere acs.orgijper.org. Conversely, higher values suggest an ionic nature, where the anions are not directly bonded to the metal center rdd.edu.iq.

Magnetic susceptibility measurements at room temperature are performed to determine the magnetic properties of the complexes, which provides information about the number of unpaired electrons in the metal ion. This data is crucial for determining the geometry of the complex. For example, Co(II) complexes can be high-spin octahedral or tetrahedral, and the measured magnetic moment can help distinguish between these possibilities. Similarly, Ni(II) complexes can be octahedral (paramagnetic) or square planar (diamagnetic), and their magnetic behavior is a key indicator of their geometry nih.gov.

Metal IonGeometryExpected Magnetic Moment (B.M.)
Co(II)Octahedral (high spin)4.7-5.2
Co(II)Tetrahedral (high spin)4.4-4.8
Ni(II)Octahedral2.9-3.4
Ni(II)Square PlanarDiamagnetic (0)
Cu(II)Octahedral/Square Planar1.7-2.2
Zn(II)TetrahedralDiamagnetic (0)

Table 2: Typical Magnetic Moments for Common Geometries of First-Row Transition Metal Ions.

Metal Content Determination and Stoichiometry

The elemental analysis of the synthesized complexes is essential for determining their empirical formula and confirming their stoichiometry. This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. The metal content can be determined using techniques such as atomic absorption spectroscopy or by standard analytical methods after digesting the complex rdd.edu.iq. The combined results of elemental and metal analysis are used to establish the metal-to-ligand ratio in the complex, which is fundamental to understanding its structure ijper.org.

Structural Elucidation and Proposed Coordination Geometries

For a ligand like this compound, several coordination modes are possible. It could act as a bidentate ligand, coordinating through the thiazole nitrogen and one of the carboxylate oxygens. It could also act as a tridentate ligand, involving the amino nitrogen, the thiazole nitrogen, and a carboxylate oxygen. The stoichiometry of the complex, as determined by elemental analysis, will influence the final proposed structure.

Based on studies of analogous systems, for first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral or distorted octahedral geometries are commonly proposed, especially when water or other solvent molecules are also coordinated to the metal center rdd.edu.iqacs.org. For Zn(II), a tetrahedral geometry is often suggested rdd.edu.iq. For instance, in the case of 2-amino acetic acid-6-chloro benzothiazole complexes, octahedral structures were proposed for Ni(II) and Co(II) complexes, while a tetrahedral geometry was suggested for the Zn(II) complex rdd.edu.iq.

An examination of the coordination chemistry of this compound reveals its potential as a versatile ligand in the formation of metal complexes. While specific, in-depth studies on the coordination behavior of this exact molecule are not extensively detailed in the available literature, a comprehensive understanding can be built by analyzing its functional groups and drawing parallels from structurally similar thiazole-containing ligands. This article explores the potential donor atoms, binding sites, resulting complex stereochemistry, and applications in advanced materials.

Advanced Research Directions and Broader Academic Context of 2 1,3 Thiazol 2 Ylamino Acetic Acid

Role in Supramolecular Chemistry and Self-Assembly

The unique structural features of 2-(1,3-Thiazol-2-ylamino)acetic acid, namely the presence of hydrogen bond donors (amine and carboxylic acid protons) and acceptors (thiazole nitrogen, carbonyl oxygen), make it an excellent candidate for constructing ordered supramolecular assemblies. The study of molecular co-crystals involving 2-aminothiazole (B372263) derivatives and various carboxylic acids has provided significant insights into the predictable hydrogen-bonding patterns that can be formed.

Research on the co-crystallization of 2-aminothiazole and its derivatives with dicarboxylic acids has demonstrated the formation of robust hydrogen-bonded networks. acs.org A common and dominant interaction observed is the R2,2(8) graph set dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. uq.edu.auresearchgate.net This primary interaction is often supplemented by a secondary interaction where an amino proton donates a hydrogen bond to a carboxylate oxygen, resulting in the formation of linear hydrogen-bonded chains. uq.edu.auresearchgate.net In some instances, the carboxylic acid components can also form their own associated dimers, further extending the hydrogen-bonding network. uq.edu.au

These studies on related systems strongly suggest that this compound can participate in similar self-assembly processes. The interplay between the different hydrogen bonding sites allows for the rational design of crystal structures with desired topologies. The ability to form these predictable synthons is a cornerstone of crystal engineering, a field focused on designing and synthesizing new solid-state structures with tailored properties. The self-assembly of this molecule could lead to the formation of various supramolecular architectures, such as tapes, sheets, or three-dimensional networks, which are of interest for the development of new materials.

A combinatorial library approach has been successfully used to identify two-component hydrogelators based on 2-aminothiazole derivatives and dicarboxylic acids. acs.org The gelation ability was found to be dependent on factors such as the position of substituents on the thiazole (B1198619) ring and the length of the dicarboxylic acid's aliphatic chain. acs.org This highlights the potential for fine-tuning the self-assembly behavior of this compound through derivatization to create soft materials with specific functionalities.

Potential in Material Science and Optoelectronic Applications

The thiazole moiety is a key component in many functional organic materials due to its electronic properties and environmental stability. While research directly on this compound in this context is nascent, the broader family of thiazole-containing compounds has shown significant promise in material science and optoelectronics.

Thiazole derivatives are known to be integral parts of conjugated donor-acceptor (D-A) copolymers, which are extensively used in the fabrication of optoelectronic devices. mdpi.com For instance, copolymers incorporating fluorene and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and characterized for their potential in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.com The thiazole-containing benzothiadiazole unit acts as the electron acceptor in these D-A systems, and its properties significantly influence the electronic and photophysical characteristics of the resulting polymer. mdpi.com

The inherent fluorescence of many thiazole derivatives also makes them attractive for use as emitters in OLEDs or as sensors. The ability to modify the substituents on the thiazole ring allows for the tuning of the emission color and efficiency. The acetic acid group in this compound provides a convenient handle for incorporating this chromophore into larger polymeric structures or for anchoring it onto surfaces, which is a critical step in the fabrication of many electronic devices.

Furthermore, the ability of the 2-aminothiazole core to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) with interesting photophysical or catalytic properties. uq.edu.au The coordination is typically through the nitrogen atoms of the thiazole ring and the amino group. uq.edu.au The carboxylic acid functionality of this compound could also participate in the formation of the MOF structure, leading to novel materials with potential applications in gas storage, separation, or catalysis.

Mechanistic Insights into Molecular Interactions (excluding specific biological efficacy)

Understanding the fundamental molecular interactions of this compound is crucial for predicting its behavior in various chemical environments and for designing new molecules with specific properties. These interactions are primarily governed by the distribution of electron density within the molecule and the potential for non-covalent bonding.

The key interaction motifs include:

Hydrogen Bonding: As discussed in the context of supramolecular chemistry, the molecule possesses multiple sites for hydrogen bonding. The strength and directionality of these bonds can be influenced by the surrounding solvent and the nature of the interacting partners.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important for the stabilization of crystal structures and can influence the electronic properties of materials.

Chelation: The presence of the 2-amino group and the thiazole nitrogen in a 1,2-relationship, along with the nearby carboxylic acid group, creates a potential chelation site for metal ions. The coordination geometry and the strength of the metal-ligand bonds will depend on the nature of the metal ion.

In Silico Mechanistic Probes for Enzyme Binding and Inhibition Pathways

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for gaining mechanistic insights into how molecules like this compound and its derivatives interact with macromolecular targets. While excluding specific biological efficacy, the principles of these interactions are broadly applicable.

Molecular docking studies on various thiazole derivatives have been performed to understand their binding modes within the active sites of enzymes. These studies can predict the preferred orientation of the molecule and identify the key amino acid residues involved in the interaction. For example, docking studies can reveal the formation of hydrogen bonds between the amino and carboxylic acid groups of the ligand and polar residues in a binding pocket, as well as hydrophobic interactions involving the thiazole and any appended aryl groups.

The following table summarizes the types of interactions that can be probed using in silico methods for a generic protein-ligand complex involving a this compound derivative.

Type of InteractionDescriptionKey Functional Groups Involved
Hydrogen Bonding Donation or acceptance of a hydrogen atom between the ligand and protein.Amine (-NH), Carboxylic acid (-COOH), Thiazole nitrogen
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.Thiazole ring, any alkyl or aryl substituents
π-π Stacking Stacking of the aromatic thiazole ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp).Thiazole ring
Electrostatic Interactions Attraction or repulsion between charged or polar groups.Carboxylate (-COO⁻), Protonated amine (-NH₃⁺), Thiazole ring
Metal Coordination Interaction of the ligand with a metal ion in the active site.Thiazole nitrogen, Amine nitrogen, Carboxylate oxygen

These computational approaches provide a detailed atomistic view of the molecular recognition process, which is fundamental to many areas of chemistry, including catalysis and materials science.

Utilization as Synthetic Intermediates for Complex Organic Molecules

One of the most significant applications of this compound and its derivatives is their use as versatile intermediates in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, leading to the construction of more complex molecular architectures, particularly fused heterocyclic systems.

The 2-aminothiazole core is a common starting point for the synthesis of various biologically active compounds. The Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) with an α-haloketone, is a classic method for preparing this scaffold. figshare.com Derivatives of this compound can be readily prepared and then elaborated into more complex structures.

For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can participate in cyclization reactions. The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

A particularly powerful application of these intermediates is in multicomponent reactions (MCRs) and cascade or domino reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. Thiazole derivatives have been used in MCRs to synthesize a variety of heterocyclic scaffolds. nih.govresearchgate.net

The following table provides examples of complex heterocyclic systems that can be synthesized from 2-aminothiazole-based starting materials.

Starting Material TypeReaction TypeResulting Heterocyclic System
2-Aminothiazole derivativeCondensation with dicarbonyl compoundsThiazolo[3,2-a]pyrimidines
2-Aminothiazole derivativeReaction with isothiocyanates and α-haloketonesBis-thiazoles
2-(Thiazolylamino)acetateIntramolecular cyclizationThiazolo[3,2-a]imidazoles
2-Aminothiazole derivativeCascade reaction with α,β-unsaturated aldehydesThiopyrano[2,3-d]thiazoles mdpi.com
2-Chloroacetamido-4-phenylthiazoleCyclocondensation with various nucleophilesFused thiazole-pyrroles, thiazole-thiophenes nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,3-thiazol-2-ylamino)acetic acid and its derivatives?

  • Methodology : A typical approach involves condensation of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted electrophiles (e.g., bromoacetophenones) under reflux in acetone, followed by basification and acidification to precipitate the product . Alternative routes include alkylation of thiazole intermediates with halogenated acetic acid derivatives, often using NH₄OH for pH adjustment .
  • Key Steps : Reflux duration (8–12 h), solvent selection (acetone, ethanol-water mixtures), and purification via recrystallization or column chromatography.

Q. How is the purity and structural identity of this compound validated in laboratory settings?

  • Analytical Techniques :

  • Melting Point (mp) : Physical characterization (e.g., mp 139.5–140°C for structurally related thiazole derivatives) .
  • Spectroscopy : ¹H NMR for confirming substituent positions; IR for functional groups (e.g., C=O, N-H stretches) .
  • Elemental Analysis : To verify empirical formulas (e.g., C₆H₅NO₂S) .

Q. What are the challenges in achieving high yields during synthesis?

  • By-Product Formation : Competing reactions (e.g., over-alkylation, oxidation) can reduce yields. Strategies include optimizing stoichiometry and using mild bases like NH₄OH to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reactivity, while ethanol-water mixtures aid in selective precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses of thiazole-acetic acid derivatives?

  • Case Study : In the synthesis of 5-substituted 1,3,4-thiadiazole derivatives, a two-step protocol involving heterocyclization of acylated thiosemicarbazides with CS₂ followed by alkylation reduced by-products by controlling temperature (50–60°C) and reagent addition rates .
  • Advanced Techniques : Use of continuous-flow reactors for precise temperature and mixing control, as demonstrated in triazole-acetic acid synthesis .

Q. What analytical methods resolve contradictions in reported spectral data for thiazole-acetic acid analogs?

  • Contradiction Example : Discrepancies in ¹H NMR chemical shifts due to tautomerism or solvent effects.
  • Resolution : Multi-nuclear NMR (e.g., ¹³C, DEPT-135) and X-ray crystallography to confirm tautomeric forms . For example, crystal structure analysis of 2-ureido-1,3-thiazol-3-ium phosphate clarified bond angles and hydrogen bonding patterns .

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Anti-tumor activity in 2-substituted-1,3-thiazoles correlates with electron-withdrawing groups (e.g., chloro, cyano) at the 4-position, enhancing DNA intercalation .
  • Thiadiazole derivatives with sulfanylacetic acid moieties show anticonvulsant activity due to enhanced blood-brain barrier permeability .
    • Testing Methods : In vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding affinities .

Q. What sustainable strategies are emerging for synthesizing thiazole-acetic acid derivatives?

  • Green Chemistry :

  • Solvent-free mechanochemical synthesis for reduced waste .
  • Continuous-flow systems to improve energy efficiency and scalability .
    • Catalysis : Use of biodegradable catalysts (e.g., enzyme-mediated alkylation) to replace toxic reagents .

Methodological Resources

  • Spectral Databases : PubChem and ECHA provide InChI keys and computed spectral data for structural validation .
  • Regulatory Compliance : Pharmacopeial standards (e.g., USP) outline purity criteria for acetic acid derivatives in drug development .
  • Custom Synthesis : Agfa-Labs offers rare thiazole intermediates (e.g., thiazol-2-ylsulfanyl-acetic acid) for exploratory research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.